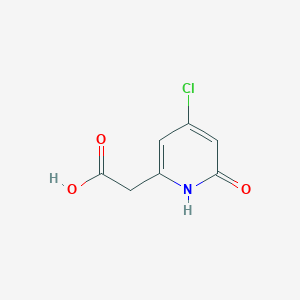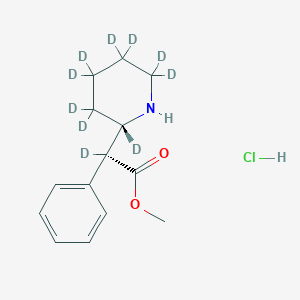
Decarestrictine J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decarestrictine J is a minor component of the decarestrictine family, which is a class of secondary metabolites isolated from various strains of Penicillium simplicissimum. This compound has garnered significant interest due to its ability to inhibit cholesterol biosynthesis . This compound is a ten-membered lactone, a type of macrolide, which is known for its large lactone ring structure .
Preparation Methods
The total synthesis of Decarestrictine J has been accomplished using various synthetic strategies. One notable method involves the use of Jacobsen’s hydrolytic kinetic resolution, regioselective ring opening of epoxide, and Yamaguchi macrolactonisation . Another method utilizes the Sharpless asymmetric epoxidation of trans-allylic alcohol, followed by a nine-step sequence to convert the resulting epoxy alcohol to bromoacetoxy aldehyde. This is then subjected to a samarium (II) iodide-promoted intramolecular Reformatsky reaction and subsequent oxidation to afford the keto lactone, which is finally treated with trimethylsilyl bromide to yield this compound .
Chemical Reactions Analysis
Decarestrictine J undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the lactone ring or other functional groups.
Substitution: Substitution reactions can introduce different substituents into the lactone ring or other parts of the molecule.
Common reagents used in these reactions include samarium (II) iodide for the Reformatsky reaction, trimethylsilyl bromide for the final step in the synthesis, and various oxidizing and reducing agents .
Scientific Research Applications
Decarestrictine J has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
Decarestrictine J exerts its effects by inhibiting the biosynthesis of cholesterol. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed that the compound interferes with key enzymes in the cholesterol biosynthesis pathway .
Comparison with Similar Compounds
Decarestrictine J is part of the decarestrictine family, which includes several other compounds such as Decarestrictines A, B, C, D, E, F, G, H, I, K, L, and M . These compounds share similar structural features, such as the lactone ring, but differ in their specific substituents and biological activities. This compound is unique due to its specific inhibitory effect on cholesterol biosynthesis, which makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
144161-44-4 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(8R,10R)-8-hydroxy-10-methyloxecane-2,4-dione |
InChI |
InChI=1S/C10H16O4/c1-7-5-8(11)3-2-4-9(12)6-10(13)14-7/h7-8,11H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
CFFWJDRYTUTBMI-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCCC(=O)CC(=O)O1)O |
Canonical SMILES |
CC1CC(CCCC(=O)CC(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


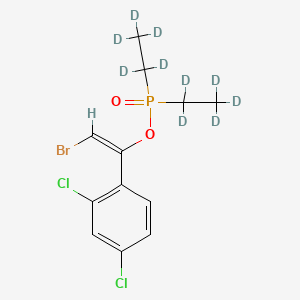
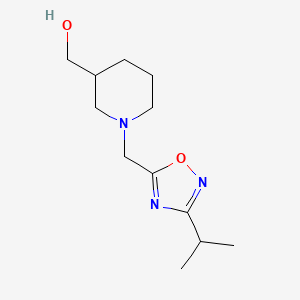
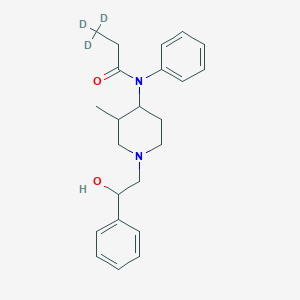
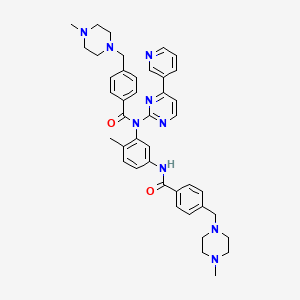
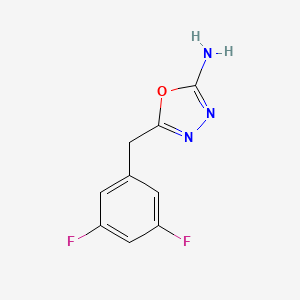
![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)
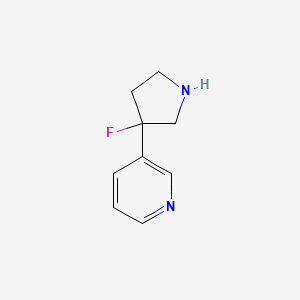
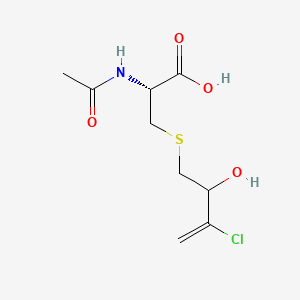

![(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)


